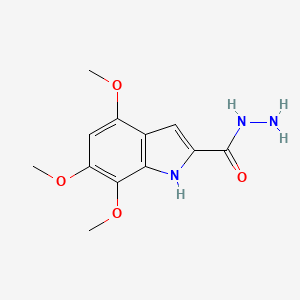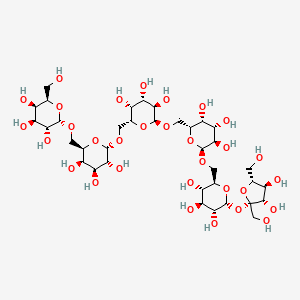
4,6,7-三甲氧基-1H-吲哚-2-羧酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6,7-Trimethoxy-1H-indole-2-carbohydrazide is an organic compound with the molecular formula C({12})H({15})N({3})O({4}) and a molecular weight of 265.27 g/mol . This compound is characterized by the presence of three methoxy groups attached to the indole ring, which is further substituted with a carbohydrazide group at the 2-position. It is primarily used in research settings, particularly in the fields of chemistry and biology.
科学研究应用
Anticancer Activities
Indole derivatives, including 4,6,7-trimethoxy-1H-indole-2-carbohydrazide, have shown promise in anticancer research. The indole core is known for its ability to interact with various biological targets involved in cancer progression. Recent studies have highlighted the following mechanisms through which indole derivatives exert their anticancer effects:
- Inhibition of Key Proteins : Compounds with indole structures can inhibit proteins such as Bcl-2 and Mcl-1, promoting apoptosis in cancer cells .
- Topoisomerase Inhibition : Similar to other indole derivatives, 4,6,7-trimethoxy-1H-indole-2-carbohydrazide may inhibit DNA topoisomerases, which are crucial for DNA replication and transcription .
- Tubulin Interaction : The compound may act as a tubulin inhibitor, disrupting mitosis and leading to cell death .
These mechanisms position 4,6,7-trimethoxy-1H-indole-2-carbohydrazide as a candidate for further development in anticancer therapies.
Antiviral Properties
The indole scaffold has also been explored for its antiviral properties. Notably, derivatives of indole have been identified as inhibitors of HIV-1 integrase, a critical enzyme in the viral life cycle. For instance:
- HIV-1 Integrase Inhibition : Research indicates that modifications on the indole core can enhance binding to the integrase active site, potentially leading to effective antiviral agents .
- Structure Activity Relationship (SAR) : Studies have shown that specific substitutions on the indole ring significantly improve the inhibitory activity against HIV-1 integrase .
These findings suggest that 4,6,7-trimethoxy-1H-indole-2-carbohydrazide could be further investigated for its potential as an antiviral agent.
Synthesis and Chemical Properties
4,6,7-trimethoxy-1H-indole-2-carbohydrazide serves as an important building block in organic synthesis. Its chemical structure allows it to participate in various reactions:
Synthetic Intermediate
The compound can be utilized to synthesize other bioactive molecules through:
- Hydrazone Formation : It can react with aldehydes to form hydrazones, which are valuable intermediates in medicinal chemistry .
- Substitution Reactions : The methoxy groups enhance the reactivity of the indole ring towards electrophilic substitution reactions .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds based on the 4,6,7-trimethoxy-1H-indole framework:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 4,6,7-trimethoxyindole, which is commercially available or can be synthesized from simpler precursors.
Hydrazide Formation: The indole compound is then reacted with hydrazine hydrate under reflux conditions to form the carbohydrazide derivative. The reaction is usually carried out in a solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for 4,6,7-trimethoxy-1H-indole-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as industrial chromatography or crystallization.
化学反应分析
Types of Reactions
4,6,7-Trimethoxy-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidation of the indole ring can lead to the formation of indole-2,3-diones.
Reduction: Reduction of the carbohydrazide group can yield 2-aminoindoles.
Substitution: Substitution of methoxy groups can produce various substituted indoles depending on the nucleophile used.
作用机制
The mechanism of action of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to changes in cellular functions.
Pathways Involved: It could affect signaling pathways involved in cell growth, apoptosis, or metabolism, contributing to its biological effects.
相似化合物的比较
Similar Compounds
4,6,7-Trimethoxyindole: Lacks the carbohydrazide group but shares the trimethoxy substitution pattern.
1H-Indole-2-carbohydrazide: Similar structure but without the methoxy groups.
Uniqueness
4,6,7-Trimethoxy-1H-indole-2-carbohydrazide is unique due to the combination of methoxy groups and the carbohydrazide moiety, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives.
生物活性
4,6,7-trimethoxy-1H-indole-2-carbohydrazide is a compound of significant interest due to its unique structure and potential biological activities. Characterized by three methoxy groups at the 4, 6, and 7 positions and a carbohydrazide functional group at the 2 position, this compound has been investigated for various therapeutic applications, particularly in cancer treatment and enzyme inhibition.
- Molecular Formula : C₁₂H₁₅N₃O₄
- Molecular Weight : Approximately 253.27 g/mol
The presence of methoxy groups enhances the compound's solubility and reactivity in organic solvents, making it a valuable building block for organic synthesis.
Anticancer Properties
Research indicates that 4,6,7-trimethoxy-1H-indole-2-carbohydrazide exhibits notable anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines:
These values suggest that the compound has a comparable efficacy to standard chemotherapeutic agents like doxorubicin.
Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through various pathways, including:
- Cell Cycle Arrest : Notably, G2/M phase arrest has been observed in sensitive cell lines such as MCF-7.
- Caspase Activation : Enhanced levels of pro-apoptotic proteins and reduced anti-apoptotic proteins have been reported as part of its mechanism .
Enzyme Inhibition
4,6,7-trimethoxy-1H-indole-2-carbohydrazide has shown potential as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression. HDAC inhibition is a promising strategy in cancer therapy due to its role in promoting tumor suppression .
Case Studies and Research Findings
- Antiproliferative Activity : A study demonstrated that derivatives of indole compounds showed significant antiproliferative activity against MCF-7 and HCT-116 cell lines with IC50 values comparable to established drugs .
- Caspase Activation Studies : Research on related compounds indicated that certain derivatives activate caspases significantly more than standard treatments, suggesting that the incorporation of specific functional groups can enhance anticancer efficacy .
- Proteomics Applications : The compound is utilized in proteomics research for quantifying protein abundance through stable isotope labeling techniques .
属性
IUPAC Name |
4,6,7-trimethoxy-1H-indole-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-17-8-5-9(18-2)11(19-3)10-6(8)4-7(14-10)12(16)15-13/h4-5,14H,13H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWGBQSUHAWLML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C=C(N2)C(=O)NN)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













